

Optimizing 4-CMTB Concentration for Cell-Based Experiments: Application Notes and Protocols

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Compound of Interest		
Compound Name:	4-CMTB	
Cat. No.:	B1662372	Get Quote

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This document provides detailed application notes and protocols for the use of 4-chloro-α-(1-methylethyl)-N-2-thiazolyl-benzeneacetamide (**4-CMTB**), a selective ago-allosteric modulator of the Free Fatty Acid Receptor 2 (FFA2), in various cell-based experiments. Understanding the optimal concentration of **4-CMTB** is critical for obtaining reliable and reproducible results in studies investigating FFA2 signaling and its role in metabolic and inflammatory diseases, as well as cancer.

Introduction to 4-CMTB

4-CMTB is a potent and selective small molecule that acts as a positive allosteric modulator and agonist (ago-PAM) of FFA2, a G protein-coupled receptor activated by short-chain fatty acids (SCFAs).[1][2] Unlike orthosteric agonists that bind to the primary active site, **4-CMTB** binds to a distinct allosteric site, modulating the receptor's response to endogenous ligands and also activating it directly.[1][3] Its unique mechanism of action allows for the fine-tuning of FFA2 signaling, making it a valuable tool for studying the receptor's physiological and pathological roles.

Data Presentation: Optimal Concentrations of 4-CMTB



The optimal concentration of **4-CMTB** varies depending on the cell type, the specific assay, and the desired biological endpoint. The following tables summarize the effective concentrations of **4-CMTB** reported in various cell-based experiments.

Table 1: Effective Concentrations of 4-CMTB in Signaling Pathway Modulation

Cell Type	Assay	Effective Concentration	Observed Effect
CHO cells expressing hFFA2	Calcium (Ca2+) Mobilization	S-4CMTB: More potent but less efficacious than acetate	Negative allosteric modulation below 1 μM; at 20 μM, S- 4CMTB increased potency and efficacy of acetate.[2]
CHO cells expressing hFFA2	pERK1/2 Activation	S-4CMTB and R/S- 4CMTB: More potent than acetate	-
CHO cells expressing hFFA2	cAMP Inhibition (Forskolin-induced)	S-4CMTB and R/S- 4CMTB: More potent than acetate	-
Human Neutrophils	Calcium (Ca2+) Flux	Potent activation	Purely allosteric activation, not blocked by orthosteric antagonist.[4]
RBL-2H3 (Rat Basophilic Leukemia)	Degranulation (β- hexosaminidase release)	1 μΜ	Significant inhibition of antigen-induced degranulation.[5]

Table 2: Effective Concentrations of 4-CMTB in Cancer Cell Studies

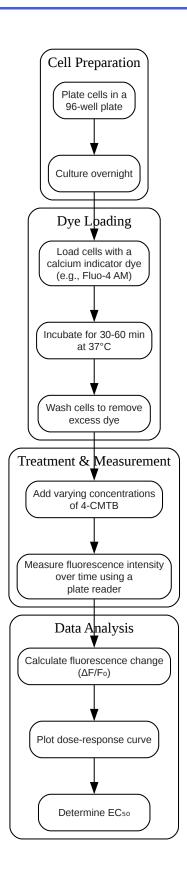


Cell Line	Assay	Effective Concentration	Observed Effect
SW-480 (Colon Cancer)	Cell Growth	Not specified	Significantly decreased cell growth. [6]
SW-480 (Colon Cancer)	Cell Migration	Not specified	Decreased migration by approx. 20%.[6]
SW-480 (Colon Cancer)	Cell Invasion	Not specified	Reduced invasion by around 30%.[6]

Signaling Pathways and Experimental Workflows FFA2 Signaling Pathway Modulated by 4-CMTB

4-CMTB modulates FFA2 signaling through multiple G protein-dependent pathways. It has been shown to activate both Gαi and Gαq pathways, leading to downstream effects such as inhibition of cAMP production, mobilization of intracellular calcium, and activation of the ERK1/2 signaling cascade.[3][7]





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